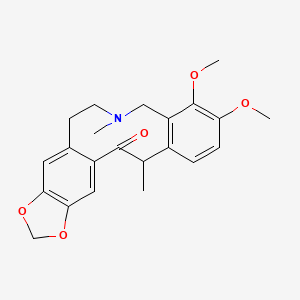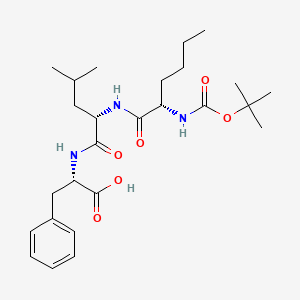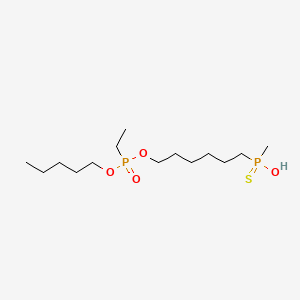
Pyrrolo(2,3-g)-1,5-benzodiazepine, 3,10-dihydro-9-phenyl-2,4,8-trimethyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pyrrolo(2,3-g)-1,5-benzodiazepine, 3,10-dihydro-9-phenyl-2,4,8-trimethyl- is a complex organic compound that belongs to the class of benzodiazepines. Benzodiazepines are known for their wide range of applications in medicinal chemistry, particularly as central nervous system depressants. This specific compound, with its unique structure, may exhibit distinct chemical and biological properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Pyrrolo(2,3-g)-1,5-benzodiazepine, 3,10-dihydro-9-phenyl-2,4,8-trimethyl- typically involves multi-step organic reactions. Common synthetic routes may include:
Cyclization Reactions: Formation of the pyrrolo and benzodiazepine rings through cyclization of appropriate precursors.
Substitution Reactions: Introduction of phenyl and methyl groups via substitution reactions using reagents like phenyl lithium or methyl iodide.
Hydrogenation: Reduction of double bonds to achieve the dihydro form.
Industrial Production Methods
Industrial production may involve optimized reaction conditions to maximize yield and purity. This could include:
Catalysts: Use of specific catalysts to enhance reaction rates.
Temperature and Pressure Control: Precise control of reaction temperature and pressure to ensure consistent product quality.
Purification Techniques: Advanced purification methods such as chromatography to isolate the desired compound.
Analyse Chemischer Reaktionen
Types of Reactions
Pyrrolo(2,3-g)-1,5-benzodiazepine, 3,10-dihydro-9-phenyl-2,4,8-trimethyl- can undergo various chemical reactions, including:
Oxidation: Conversion to oxidized derivatives using oxidizing agents like potassium permanganate.
Reduction: Further reduction to more saturated forms using reducing agents like sodium borohydride.
Substitution: Introduction of different functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Common solvents like dichloromethane, ethanol, and water.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may introduce various functional groups.
Wissenschaftliche Forschungsanwendungen
Chemistry: As a building block for more complex molecules.
Biology: Potential use in studying biological pathways and interactions.
Medicine: Possible therapeutic applications due to its structural similarity to other benzodiazepines.
Industry: Use in the synthesis of specialized materials or as a catalyst in certain reactions.
Wirkmechanismus
The mechanism of action of Pyrrolo(2,3-g)-1,5-benzodiazepine, 3,10-dihydro-9-phenyl-2,4,8-trimethyl- would likely involve interaction with specific molecular targets such as neurotransmitter receptors. The pathways involved may include modulation of GABAergic activity, similar to other benzodiazepines, leading to effects on the central nervous system.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Diazepam: A well-known benzodiazepine with anxiolytic and sedative properties.
Lorazepam: Another benzodiazepine used for its anxiolytic and anticonvulsant effects.
Clonazepam: Known for its anticonvulsant and anxiolytic properties.
Uniqueness
Pyrrolo(2,3-g)-1,5-benzodiazepine, 3,10-dihydro-9-phenyl-2,4,8-trimethyl- may exhibit unique properties due to its specific structural modifications, which could result in different pharmacokinetics and pharmacodynamics compared to other benzodiazepines.
Eigenschaften
CAS-Nummer |
113597-48-1 |
|---|---|
Molekularformel |
C20H19N3 |
Molekulargewicht |
301.4 g/mol |
IUPAC-Name |
2,4,8-trimethyl-9-phenyl-3,10-dihydropyrrolo[3,2-i][1,5]benzodiazepine |
InChI |
InChI=1S/C20H19N3/c1-12-11-13(2)22-20-17(21-12)10-9-16-14(3)18(23-19(16)20)15-7-5-4-6-8-15/h4-10,23H,11H2,1-3H3 |
InChI-Schlüssel |
BKCJKCFRNKCKMO-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=NC2=C(C3=C(C=C2)C(=C(N3)C4=CC=CC=C4)C)N=C(C1)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


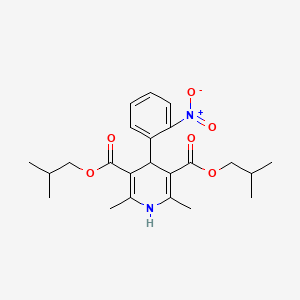
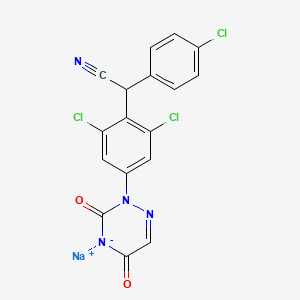
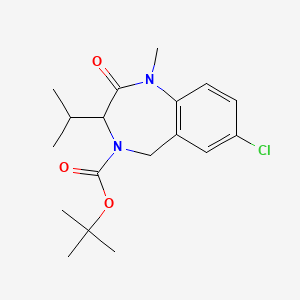
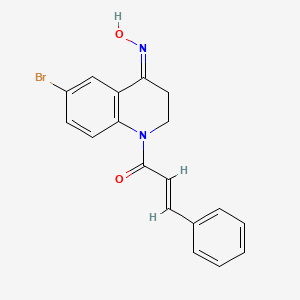
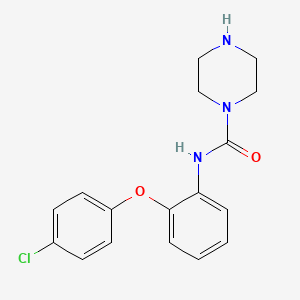
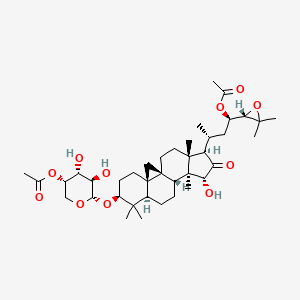
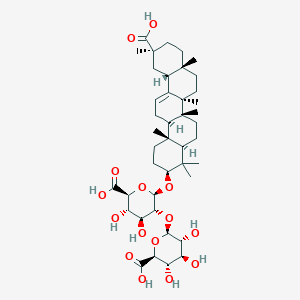
![4-amino-3-[3-oxo-2-[2-(propan-2-ylamino)ethyl]-1H-isoindol-1-yl]benzonitrile;dihydrochloride](/img/structure/B12771285.png)
